N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring, substituted with a fluorine atom at position 4 and a methyl group at position 2. The furan-2-carboxamide moiety is conjugated to the benzothiazole system via an imine bond. This compound is of interest due to its structural similarity to bioactive molecules targeting metabolic enzymes (e.g., 11β-HSD1) and neurological receptors . The fluorine substituent likely enhances metabolic stability and electronic properties, while the methyl group contributes to steric effects and lipophilicity.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-16-11-8(14)4-2-6-10(11)19-13(16)15-12(17)9-5-3-7-18-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZFZOUCXJGUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to benzothiazoles, including N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide. Research indicates that benzothiazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of fluorinated imines and hydrazones, it was found that compounds with a fluorine substituent showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine was crucial for their potency .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| N-(2E)-4-fluoro... | Moderate activity | Significant activity |
| Standard Antibiotic (Ampicillin) | High activity | High activity |
Antimalarial Properties
Benzothiazole derivatives have also been investigated for their antimalarial properties. A study focusing on the synthesis and characterization of benzothiazole analogues demonstrated their potential as dihydrofolate reductase inhibitors, which are vital in the treatment of malaria .
Case Study: In Vitro Antimalarial Activity
The synthesized compounds were tested against Plasmodium falciparum, revealing promising results. The structure-activity relationship indicated that modifications to the benzothiazole core could enhance efficacy against malaria.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Benzothiazole Derivative A | 0.5 | DHFR inhibition |
| Benzothiazole Derivative B | 1.0 | DHFR inhibition |
Inhibitors of YAP/TAZ Interaction
This compound has been identified as a potential inhibitor of the YAP/TAZ signaling pathway, which is implicated in various cancers. The compound's ability to disrupt this interaction suggests its utility in developing therapeutic agents for cancer treatment .
Structure Optimization
The optimization of benzothiazole derivatives has been a focal point in drug design. By modifying substituents on the benzothiazole ring and evaluating their biological activities, researchers can enhance the pharmacological profile of these compounds.
Case Study: Structure Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that specific substitutions on the benzothiazole core significantly impacted both antibacterial and antimalarial activities. This information is critical for guiding future research and development efforts .
Mechanism of Action
The mechanism of action of N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to structurally related benzothiazole and thiazole derivatives (Table 1). Key differences include substituent groups, heterocyclic cores, and functional moieties, which influence biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Predicted to form N–H···O and C–H···F interactions, stabilizing the crystal lattice. Fluorine’s van der Waals radius (1.47 Å) may facilitate tighter packing compared to methoxy groups (1.52 Å for OCH3) .
- Sulfonamide Analog : Exhibits R₂²(8) hydrogen-bonding motifs (N1–H1···N2 and C–H···O), with π-π interactions (3.43–3.95 Å) between aromatic rings . The target compound’s furan ring may engage in weaker π-stacking (distance ~4.0 Å) due to reduced electron density.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (fluorine reduces hydrophobicity vs. bromine in analog 4, logP ~3.2).
- Solubility : Sulfonamide analogs show moderate aqueous solubility due to polar sulfonyl groups, whereas carboxamides may require formulation optimization .
Biological Activity
N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a compound with significant biological activity, particularly in the context of cancer treatment and antiviral applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its pharmacological significance. The presence of a furan ring and a fluorine atom enhances its biological activity by influencing the compound's interaction with biological targets.
- Inhibition of YAP/TAZ-TEAD Interaction :
-
Antiviral Activity :
- Preliminary data suggest that derivatives related to this compound may exhibit antiviral properties against SARS-CoV-2 by inhibiting the main protease (Mpro) of the virus. Compounds structurally similar to this compound have shown promising results in terms of IC50 values indicating effective inhibition .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of compounds in the same class as this compound:
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | Identified as a potent inhibitor with low cytotoxicity |
| F8-B6 | SARS-CoV-2 Mpro | 1.57 | Reversible covalent inhibitor with promising structural features |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Non-peptidomimetic inhibitor demonstrating significant activity |
These findings highlight the potential therapeutic applications of this compound in both oncology and virology.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and furan moieties can significantly affect the inhibitory potency against biological targets. For instance, changes in substituents on the benzothiazole ring have been correlated with variations in IC50 values, suggesting that specific structural features are critical for maintaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
